1h-[1,3,5]Triazepino[1,7-a]benzimidazole
CAS No.: 128710-75-8
Cat. No.: VC0167234
Molecular Formula: C10H8N4
Molecular Weight: 184.202
* For research use only. Not for human or veterinary use.
![1h-[1,3,5]Triazepino[1,7-a]benzimidazole - 128710-75-8](/images/no_structure.jpg)
Specification
CAS No. | 128710-75-8 |
---|---|
Molecular Formula | C10H8N4 |
Molecular Weight | 184.202 |
IUPAC Name | 1H-[1,3,5]triazepino[1,7-a]benzimidazole |
Standard InChI | InChI=1S/C10H8N4/c1-2-4-9-8(3-1)13-10-5-11-6-12-7-14(9)10/h1-6H,7H2 |
Standard InChI Key | VLKRASSUDNCJLP-UHFFFAOYSA-N |
SMILES | C1N=CN=CC2=NC3=CC=CC=C3N21 |
Introduction
Structural Characteristics and Identification
Molecular Identity and Composition
1H- Triazepino[1,7-a]benzimidazole is a nitrogen-rich heterocyclic compound with the molecular formula C10H8N4 . This compound features a benzimidazole core fused with a seven-membered triazepine ring containing three nitrogen atoms . The structural arrangement creates a planar, rigid framework that contributes to its unique chemical behavior and potential biological interactions.
Chemical Identifiers
The compound can be precisely identified through various standard chemical nomenclature systems and identifiers as detailed in Table 1:
Table 1: Chemical identifiers for 1H- Triazepino[1,7-a]benzimidazole
Physicochemical Properties
Physical Properties
The physicochemical profile of 1H- Triazepino[1,7-a]benzimidazole reveals characteristics that influence its behavior in chemical reactions, biological systems, and potential pharmaceutical applications:
Property | Value | Significance |
---|---|---|
Molecular Weight | 184.20 g/mol | Relatively low molecular weight, favorable for drug-like properties |
Exact Mass | 184.074896272 Da | Important for mass spectrometric identification |
XLogP3-AA | 1 | Moderate lipophilicity, potentially good membrane permeability |
Hydrogen Bond Donor Count | 0 | May affect interactions with biological targets |
Hydrogen Bond Acceptor Count | 2 | Important for biological recognition processes |
Rotatable Bond Count | 0 | Rigid structure, potentially high binding specificity |
Topological Polar Surface Area | 42.5 Ų | Moderate, potentially good cell membrane permeability |
Heavy Atom Count | 14 | - |
Complexity | 273 | Relatively complex structure |
Table 2: Physicochemical properties of 1H- Triazepino[1,7-a]benzimidazole
Structural Rigidity and Conformational Analysis
The compound exhibits significant structural rigidity due to its fused ring system and absence of rotatable bonds . This conformational constraint potentially enhances its binding specificity to biological targets and may contribute to its potential pharmacological activities. The planar nature of the molecule also facilitates π-π stacking interactions with aromatic residues in proteins and nucleic acids.
Synthetic Methodologies
Cyclocondensation Reactions
One potential approach involves cyclocondensation reactions using o-phenylenediamine with appropriate reagents that can form the triazepine portion of the molecule . This method typically employs specific reaction conditions to facilitate the formation of the seven-membered ring structure.
Ring Expansion Methods
Another synthetic route may involve ring expansion starting from benzimidazole derivatives . This approach typically utilizes reactive intermediates that facilitate the transformation of smaller heterocycles into the desired fused triazepine system.
Related Synthetic Methodologies
The synthesis of related compounds such as triazino[1,2-a]benzimidazole derivatives has been documented. These syntheses typically involve the reaction of benzimidazole precursors with appropriate reagents to form the desired fused heterocyclic system . For instance, the preparation of 2-amino-4-heteryl-3,4-dihydro triazino[1,2-a]benzimidazoles has been achieved through specific synthetic pathways and characterized through various spectroscopic techniques including NMR spectroscopy .
Structural Feature | Effect on Biological Activity |
---|---|
Electron-donating groups | Often enhance anticancer activity |
Optimal lipophilicity | Improves cellular penetration and activity |
Halogen substitutions | Can modulate antimicrobial potency |
Heterocyclic substituents | May target specific biological receptors |
Table 3: Key structure-activity relationships in related benzimidazole derivatives
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
For related compounds such as triazinobenzimidazoles, NMR spectroscopy has been crucial in elucidating structural features. The 1H-NMR spectrum typically shows characteristic signals for aromatic protons in the benzimidazole portion and specific patterns for the triazepine ring protons . The 13C-NMR spectrum provides valuable information about the carbon framework, confirming the presence of both aromatic and heterocyclic carbons .
Infrared (IR) Spectroscopy
IR spectroscopy for related compounds reveals characteristic absorption bands associated with the functional groups present in the molecule, including C=N stretching vibrations and aromatic C-H stretching . These spectroscopic signatures are valuable for structural confirmation and purity assessment.
Mass Spectrometry
Mass spectrometry provides critical information for molecular weight confirmation and fragmentation patterns. The exact mass of 1H- Triazepino[1,7-a]benzimidazole (184.074896272 Da) is an important parameter for its characterization using high-resolution mass spectrometry .
Chemical Reactivity
Oxidation and Reduction
The compound may undergo oxidation reactions with typical oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions could potentially be performed using reducing agents like sodium borohydride or lithium aluminum hydride, targeting the C=N bonds present in the structure.
Substitution Reactions
The nitrogen atoms in the triazepine ring and the aromatic system provide potential sites for electrophilic or nucleophilic substitution reactions. These reactions could introduce various functional groups, allowing the synthesis of derivatives with modified properties.
Complexation with Metals
The nitrogen atoms in the structure can potentially coordinate with metal ions, forming complexes that might exhibit interesting catalytic or biological properties. This reactivity pattern is common among nitrogen-rich heterocycles and could be exploited for various applications.
Molecular Interactions
The planar structure of 1H- Triazepino[1,7-a]benzimidazole facilitates π-π stacking interactions with other aromatic systems. Additionally, the nitrogen atoms can participate in hydrogen bonding as acceptors, which may be significant for interactions with biological macromolecules and potential pharmacological applications.
Computational Studies
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